molecular formula C21H28N2O4S B4959223 N-butan-2-yl-2-(2-methoxy-5-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide

N-butan-2-yl-2-(2-methoxy-5-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide

Cat. No.: B4959223
M. Wt: 404.5 g/mol
InChI Key: KJOJADTWQCJDLI-UHFFFAOYSA-N
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Description

N-butan-2-yl-2-(2-methoxy-5-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide is a complex organic compound with a unique structure that includes a sulfonyl group, an aniline derivative, and a butyl side chain

Properties

IUPAC Name

N-butan-2-yl-2-(2-methoxy-5-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S/c1-6-17(4)22-21(24)14-23(19-13-16(3)9-12-20(19)27-5)28(25,26)18-10-7-15(2)8-11-18/h7-13,17H,6,14H2,1-5H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOJADTWQCJDLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN(C1=C(C=CC(=C1)C)OC)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butan-2-yl-2-(2-methoxy-5-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide typically involves multiple steps, starting with the preparation of the aniline derivative. The process may include:

    N-alkylation of primary amines: This step involves the reaction of primary amines with alkyl halides in the presence of a base to form secondary amines.

    Acylation: The final step involves the acylation of the sulfonylated aniline derivative with an appropriate acylating agent to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-butan-2-yl-2-(2-methoxy-5-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized under strong oxidative conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or halogens for halogenation.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes from the oxidation of methyl groups.

    Reduction: Formation of sulfides from the reduction of sulfonyl groups.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

N-butan-2-yl-2-(2-methoxy-5-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-butan-2-yl-2-(2-methoxy-5-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The aromatic ring and side chains may also interact with various biological pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-5-methyl-N-(4-methylphenyl)sulfonylaniline
  • N-(butan-2-yl)-2-[(2-methoxy-5-methylphenyl)amino]acetamide

Uniqueness

N-butan-2-yl-2-(2-methoxy-5-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse interactions and applications that are not possible with simpler analogs.

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